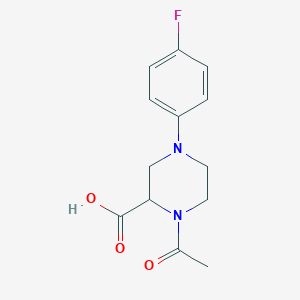

1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3/c1-9(17)16-7-6-15(8-12(16)13(18)19)11-4-2-10(14)3-5-11/h2-5,12H,6-8H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWFNYKZAABJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with an acetyl group and a 4-fluorophenyl moiety, contributing to its unique biological profile. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding affinity.

Biological Activity Overview

Research has indicated that piperazine derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and neuropharmacological effects. The specific activities of 1-acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid have been evaluated through various assays.

Antimicrobial Activity

A study synthesized several piperazine derivatives, including the target compound, and tested their antimicrobial properties against various microorganisms. The results showed moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from <1 to 125 μg/mL for certain derivatives. Notably, compounds with structural similarities to 1-acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid demonstrated significant activity against Gram-positive bacteria and fungi .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid | <125 | Mycobacterium smegmatis |

| Compound 4 | <1 | Gram-positive bacteria |

| Compound 6 | 125 | Yeast-like fungi |

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through structure-activity relationship (SAR) studies. Piperazine derivatives have shown efficacy in inhibiting cancer cell proliferation. For instance, compounds similar to 1-acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid were evaluated for their cytotoxic effects on various cancer cell lines, revealing promising results in inducing apoptosis and inhibiting tumor growth .

The biological activity of 1-acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid is thought to be mediated through several mechanisms:

- Receptor Binding : The compound may interact with various receptors, including neurotransmitter receptors, influencing neuropharmacological outcomes.

- Enzyme Inhibition : Some studies suggest that piperazine derivatives can inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Antioxidant Properties : The presence of the piperazine ring may contribute to antioxidant activity, which is beneficial in reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of piperazine derivatives demonstrated that compounds structurally related to 1-acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid exhibited significant antibacterial effects against resistant strains of bacteria. The study highlighted the importance of functional groups in enhancing biological activity .

Case Study 2: Cancer Cell Line Testing

In vitro studies using various cancer cell lines revealed that the compound induced apoptosis at concentrations lower than those required for traditional chemotherapeutics. This suggests a favorable therapeutic index and potential for further development as an anticancer agent .

Comparison with Similar Compounds

Phosphonopropyl Piperazine Derivatives (CPP and CPP-ene)

Example Compounds :

- CPP (3-((±)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid)

- CPP-ene ((E)-4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid)

Key Differences :

- Substituents: CPP and CPP-ene feature phosphonopropyl groups instead of the acetyl and 4-fluorophenyl groups in the target compound.

- Biological Activity : CPP and its enantiomers are potent NMDA receptor antagonists, with stereochemistry significantly influencing potency (e.g., (R)-CPP is more active than (S)-CPP) .

- Physicochemical Properties :

- LogD : CPP derivatives have higher LogD values due to the hydrophobic phosphonate group, enhancing blood-brain barrier penetration compared to the target compound’s LogD of -2.28 .

- pKa : The phosphonic acid group in CPP (pKa ~1–2) confers stronger acidity than the target compound’s carboxylic acid (pKa 3.82) .

Table 1: Comparison with CPP Derivatives

| Property | Target Compound | CPP | CPP-ene |

|---|---|---|---|

| Molecular Weight | ~264.25 (estimated) | 279.19 | 261.16 |

| Key Substituents | Acetyl, 4-fluorophenyl, COOH | Phosphonopropyl, COOH | Phosphonopropenyl, COOH |

| LogD (pH 7.4) | -2.28 | ~-1.5 (estimated) | ~-1.2 (estimated) |

| NMDA Antagonism | Not reported | Potent (IC50 ~20–100 nM) | Moderate (IC50 ~100–500 nM) |

| Clinical Relevance | Unknown | Neuroprotective agent | Experimental |

Fluorophenyl-Substituted Piperazines

Example Compounds :

Key Differences :

- Substituent Effects :

- 4-Fluorophenyl vs. 4-Hydroxyphenyl : The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to the hydroxyl group in 1-acetyl-4-(4-hydroxyphenyl)piperazine, which may increase susceptibility to glucuronidation .

- Carboxylic Acid vs. Carboxamide : The carboxylic acid in the target compound improves solubility but reduces passive diffusion compared to carboxamide derivatives like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide .

Table 2: Substituent-Driven Property Comparison

| Compound | Substituent | LogD (pH 7.4) | Polar Surface Area (Ų) | Bioactivity Notes |

|---|---|---|---|---|

| 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid | 4-Fluorophenyl, COOH | -2.28 | 60.85 | Unknown |

| 1-Acetyl-4-(4-hydroxyphenyl)piperazine | 4-Hydroxyphenyl | ~-1.5 | 66.2 | Pharmaceutical intermediate |

| N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide | 4-Chlorophenyl, CONH2 | ~0.8 | 58.3 | Organic synthesis intermediate |

Piperazine-2-Carboxylic Acid Derivatives

Example Compounds :

Key Differences :

- Methyl ester derivatives (e.g., 1-acetyl-4-(2-aminoethyl)piperazine-2-carboxylic acid methyl ester) exhibit higher LogP values (e.g., -1.5 vs. -2.28 in the target compound), favoring lipid membrane penetration .

Preparation Methods

Key Steps:

- Step 1: Condensation of piperazine with 1,2-difluoro-4-nitrobenzene in aromatic hydrocarbons (toluene/xylene) at 80–90°C to form 1-(2-fluoro-4-nitrophenyl)piperazine.

- Step 2: Reduction of the nitro group using palladium on carbon (Pd/C) in toluene/xylene to yield 1-(4-aminophenyl)-4-fluorophenylpiperazine.

- Step 3: Acetylation with acetic anhydride in ethanol/water under basic conditions (K₂CO₃/Na₂CO₃) to introduce the acetyl group.

- Step 4: Carboxylation at position 2 via Kolbe–Schmitt reaction or carbon dioxide insertion under high pressure.

Example Protocol:

Microwave-Assisted Acetylation and Carboxylation

Key Features:

- Microwave (MW) irradiation significantly reduces reaction times (e.g., from 24 h to 8 min for acetylation).

- Solvent-free conditions under MW (150 W, 125°C) enhance efficiency and purity.

Advantages:

- Higher yields (∼85% for acetylation steps).

- Reduced byproduct formation compared to conventional heating.

Alternative Route via Piperazine-2-carboxylic Acid Derivatives

Strategy:

- Start with commercially available piperazine-2-carboxylic acid.

- N-arylation with 4-fluorophenyl bromide via Buchwald–Hartwig coupling.

- Selective acetylation at the N1 position using acetic anhydride in dichloromethane (DCM).

Challenges:

- Regioselectivity control during N-arylation and acetylation.

- Requires palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos).

Comparative Analysis of Methods

| Method | Pros | Cons |

|---|---|---|

| Intermediate Functionalization | High yields at scale | Multi-step, requires nitro reduction |

| MW-Assisted | Fast, energy-efficient | Specialized equipment needed |

| Piperazine-2-carboxylic Acid Route | Commercially available starting material | Costly catalysts, low regioselectivity |

Critical Reaction Parameters

- Solvent Choice: Aromatic hydrocarbons (toluene/xylene) improve solubility and reaction rates for nitroaryl intermediates.

- Catalyst Loading: Pd/C (5–10%) optimizes nitro reduction efficiency.

- Base Selection: K₂CO₃ or Na₂CO₃ minimizes side reactions during acetylation.

Purity and Characterization

- Final compounds are typically purified via recrystallization (ethanol/water) or column chromatography (silica gel, EtOAc/hexane).

- Key Analytical Data (from analogous syntheses):

- MP: 180–182°C (post-recrystallization).

- IR (KBr): 3150 cm⁻¹ (OH), 1620 cm⁻¹ (C=O).

- ¹H NMR (DMSO-d₆): δ 7.45 (d, 2H, Ar-F), 3.80 (s, 2H, CH₂CO), 2.95 (m, 4H, piperazine).

Q & A

Basic: What synthetic strategies are recommended for preparing 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid, and what reaction parameters require strict control?

Methodological Answer:

The synthesis of piperazine derivatives typically involves multi-step protocols. For this compound:

- Key steps may include:

- Acylation of the piperazine nitrogen using acetylating agents (e.g., acetic anhydride) under inert conditions .

- Coupling reactions to introduce the 4-fluorophenyl group, requiring palladium catalysts (e.g., Suzuki-Miyaura cross-coupling) .

- Critical parameters :

- Temperature control (40–60°C for acylation; 80–100°C for coupling) to avoid side reactions.

- Solvent selection (e.g., DMF or THF for solubility optimization).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR to verify acetyl group placement (δ ~2.1 ppm for CH3) and piperazine ring substitution patterns .

- 2D NMR (COSY, HSQC) to resolve complex coupling in the piperazine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C13H14FN3O3: 303.10 g/mol).

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 260 nm) to assess purity (>98% for in vitro studies) .

Advanced: How can researchers address discrepancies in biological activity data across different assay systems?

Methodological Answer:

- Contradiction Analysis Workflow :

- Assay standardization : Ensure uniform conditions (pH, temperature, solvent concentration) .

- Orthogonal assays : Validate receptor binding (e.g., radioligand displacement) alongside functional assays (e.g., cAMP modulation) .

- Structural analogs : Compare activity trends with derivatives (e.g., 2-(4-fluorophenyl)piperazine) to identify substituent-specific effects .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain potency variations .

Advanced: What strategies improve the compound’s stability in aqueous buffers for long-term pharmacological studies?

Methodological Answer:

- Stability Optimization :

- pH adjustment : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis of the acetyl group .

- Lyophilization : Freeze-dry the compound and reconstitute in DMSO for stock solutions.

- Accelerated stability testing : Monitor degradation via HPLC under stress conditions (e.g., 40°C, 75% humidity) .

- Degradation products : Characterize by LC-MS to identify pathways (e.g., deacetylation or fluorophenyl ring oxidation) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A hazard) .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers elucidate the compound’s mechanism of action in neuropharmacological targets?

Methodological Answer:

- Target Identification :

- Data Interpretation :

- Use Schild analysis for receptor affinity (pKi) and efficacy (Emax) calculations.

- Compare with reference compounds (e.g., aripiprazole for partial agonist profiles) .

Basic: What solubility challenges are associated with this compound, and how can they be mitigated?

Methodological Answer:

- Solubility Profile :

- Low aqueous solubility (<0.1 mg/mL) due to hydrophobic fluorophenyl and acetyl groups.

- Mitigation Strategies :

- Co-solvents : Use DMSO (≤1% v/v) for in vitro studies.

- Salt formation : Explore sodium or hydrochloride salts to enhance solubility .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles for improved bioavailability .

Advanced: What computational methods are effective for predicting metabolite formation and toxicity?

Methodological Answer:

- In Silico Tools :

- Metabolite prediction : Use software (e.g., GLORYx) to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation) .

- Toxicity screening : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity.

- Docking studies : Map interactions with metabolic enzymes (e.g., CYP3A4) to identify reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.